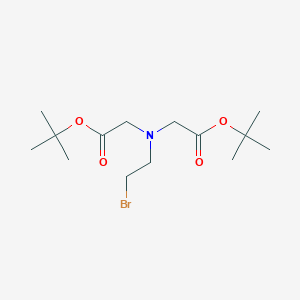
DI-Tert-butyl-2-bromoethyliminodiacetate
Übersicht
Beschreibung
Di-tert-butyl-2-bromoethyliminodiacetate is a chemical compound with the molecular formula C14H26BrNO4 and a molecular weight of 352.26 . It is used for research purposes .
Molecular Structure Analysis
This compound contains a total of 45 bonds; 19 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 esters (aliphatic), and 1 tertiary amine (aliphatic) .Physical and Chemical Properties Analysis
This compound appears as an oil and is soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . It should be stored at -20° C .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants Review Synthetic phenolic antioxidants (SPAs), including compounds like DI-Tert-butyl-2-bromoethyliminodiacetate, are crucial in preventing oxidative reactions in various industrial products, thus extending their shelf life. The environmental presence and impact of SPAs have been studied extensively, revealing their occurrence in air particulates, water bodies, and even human tissues such as fat, serum, and breast milk. These compounds, while beneficial for their intended use, have raised concerns regarding their potential for causing hepatic toxicity, endocrine disruptions, and carcinogenic effects. Future research is suggested to focus on developing SPAs with reduced environmental and health impacts (Liu & Mabury, 2020).
Biodegradation and Fate of Ether Compounds The environmental behavior and degradation of ether compounds, such as methyl tert-butyl ether (MTBE), closely relate to the scientific interest in this compound. Despite the widespread use of MTBE as an oxygenate in gasoline, its release into the environment has led to significant pollution concerns. Research has shown that MTBE can be decomposed using hydrogen in cold plasma reactors, indicating potential remediation techniques for ether compounds in contaminated environments (Hsieh et al., 2011).
Terpenoids and Cancer Therapy Terpenoids, a class of natural products including specific derivatives of this compound, exhibit various biological activities, notably in cancer therapy. Research highlights the potential of terpenoids to inhibit tumor progression through mechanisms such as inducing apoptosis, anti-angiogenesis, and affecting cell proliferation. The anti-cancer effects of terpenoids are being extensively studied to develop new therapeutic strategies (Kuttan et al., 2011).
Environmental Fate of Fuel Additives The environmental impact of fuel additives like this compound is a significant concern, particularly their solubility in water and biodegradation potential. Studies have explored the fate of such compounds in soil and groundwater, with a focus on microbial degradation pathways. The review of MTBE and its derivatives' environmental behavior underscores the challenges in managing pollution from fuel additives and highlights the need for continued research in this area (Schmidt et al., 2004).
Metabolic Engineering for Terpenoid Production The metabolic engineering of plants for terpenoid biosynthesis, including compounds related to this compound, offers insights into the production of valuable natural products. Such engineering efforts aim to enhance plant traits, including disease resistance and the production of medicinal compounds. This research not only improves crop characteristics but also contributes to understanding terpenoid biosynthesis and its regulation (Aharoni et al., 2006).
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-bromoethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)9-16(8-7-15)10-12(18)20-14(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEPRISXWGVUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCBr)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


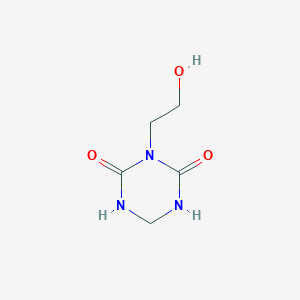
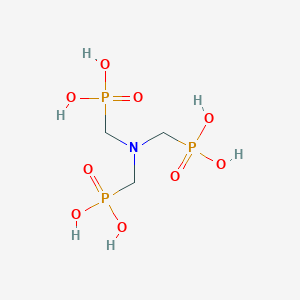
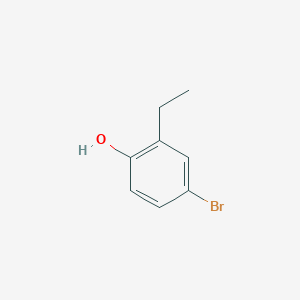
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B17567.png)
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
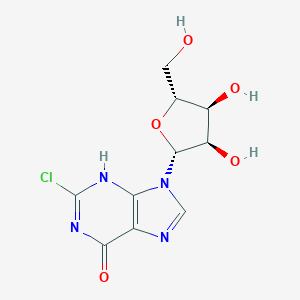
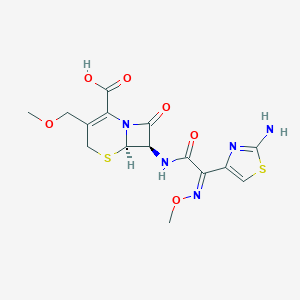
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)
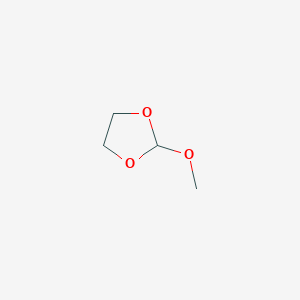
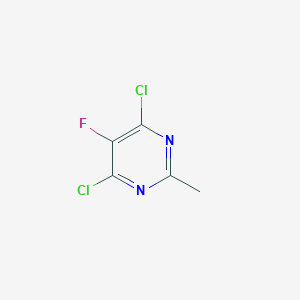
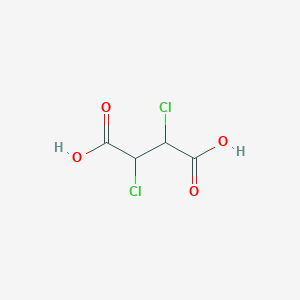

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)

